molecular formula C7H3BrClIN2 B3294830 3-Bromo-4-chloro-6-iodo-1H-indazole CAS No. 887568-22-1

3-Bromo-4-chloro-6-iodo-1H-indazole

Cat. No.: B3294830
CAS No.: 887568-22-1
M. Wt: 357.37 g/mol
InChI Key: IUZCABAMYRXCFZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-6-iodo-1H-indazole can be achieved through several methods, including transition metal-catalyzed reactions and halogenation processes. One common approach involves the halogenation of a pre-synthesized indazole core. For instance, starting with 1H-indazole, selective bromination, chlorination, and iodination can be carried out using reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction parameters, leading to high yields and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize byproducts and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives, while Suzuki-Miyaura coupling can produce aryl-substituted indazoles .

Scientific Research Applications

3-Bromo-4-chloro-6-iodo-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-chloro-6-iodo-1H-indazole is unique due to the presence of three different halogen atoms on the indazole core. This high degree of halogenation provides a versatile platform for further functionalization and enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

3-bromo-4-chloro-6-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZCABAMYRXCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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